5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
Overview
Description
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential in Anticancer Research
- Synthesis of Thieno[2,3-b]Pyridine Derivatives and Anticancer Potential: A study by (Al-Trawneh et al., 2021) reports the synthesis of a series of ethyl thieno[2,3-b]pyridine derivatives showing significant cytotoxicity against leukemia cells. This suggests potential applications in cancer treatment.
Antimicrobial Activity
- Antimicrobial Properties of Isoxazoline Libraries: A novel series of isoxazolines synthesized from 5-ethyl-2-(2-phenoxy-ethyl)-pyridin exhibited potent antimicrobial activity, as discussed by (Gaonkar, Rai, & Prabhuswamy, 2007). This highlights its potential in developing new antimicrobial agents.
Development of Molecular Scale Wires
- Molecular Scale Wires in Chemistry: A study conducted by (Berry et al., 2003) explored the use of pyridine derivatives in the development of extended metal atom chains, suggesting potential applications in the field of molecular electronics.
Other Applications
- Synthesis of Phenol Derivatives and Tautomerism Studies: Research on pyridine derivatives has led to the synthesis of various compounds with unique chemical properties. Studies like those by (Nishiwaki et al., 2005) and (Ochi, Miyasaka, Kanada, & Arakawa, 1976) have contributed to this field by synthesizing novel compounds and analyzing their structures and reactions.
Mechanism of Action
Target of Action
The primary targets of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors . These factors can affect the compound’s action, efficacy, and stability. They can include factors such as pH, temperature, presence of other molecules, and the specific cellular environment.
Properties
IUPAC Name |
5-ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCHRPMSPXKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536505 | |
Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85583-54-6 | |
Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85583-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 5-ethyl-2-[2-(4-nitrophenoxy)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine?
A1: The crystal structure of this compound, determined through X-ray crystallography, reveals key information about its molecular arrangement. This compound crystallizes in the orthorhombic space group Pbca. [] Understanding the spatial arrangement of atoms within the molecule and the intermolecular interactions, such as the observed C-H···N hydrogen bonds, is crucial for comprehending its physical and chemical properties. [] This knowledge can be further applied to predict its behavior in different environments and potentially guide the design of related compounds with tailored properties.
Q2: How is this compound synthesized?
A2: A novel synthesis method for Pioglitazone HCl, an antidiabetic drug, utilizes this compound as a key intermediate. [] The synthesis involves a two-step process:
- Coupling Reaction: 2-(5-Ethyl-pyridine-2-yl)-ethanol is reacted with a nitrobenzene derivative containing a leaving group (like methanesulfonyloxy or p-toluene sulfonyloxy) in the presence of a base. This reaction yields this compound. []
- Reduction: The nitro group in this compound is then reduced to yield 4-[2-(5-ethyl-pyridine-2-yl)-ethoxy]-phenylamine, which serves as a precursor to Pioglitazone HCl. []
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